2,4-Dichloro-1-(1,1-difluoroethyl)benzene

Descripción

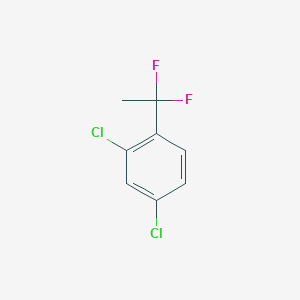

Structure

2D Structure

Propiedades

IUPAC Name |

2,4-dichloro-1-(1,1-difluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F2/c1-8(11,12)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYNOBPPFWUEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204295-92-0 | |

| Record name | 2,4-dichloro-1-(1,1-difluoroethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Starting Materials and Intermediate Preparation

The precursor 2,4-dichlorobenzyl chloride or similar dichlorobenzyl derivatives are commonly used as starting materials for further functionalization. These compounds can be synthesized via chlorination of benzyl derivatives or by nucleophilic substitution reactions involving 2,4-dichlorobenzyl halides.

For example, 2,4-dichlorobenzyl chloride is prepared by chlorination of toluene derivatives or via halogen exchange reactions under controlled conditions, often using potassium carbonate as a base and solvents like N,N-dimethylformamide (DMF) or acetone.

Introduction of the Difluoroethyl Group

The difluoroethyl group (–CH(CF2)–) can be introduced through nucleophilic substitution or addition reactions involving difluoroalkyl reagents or intermediates such as 1,1-difluoroethyl halides or equivalents.

A typical approach involves:

- Reacting 2,4-dichlorobenzyl chloride with difluoroethyl nucleophiles or organometallic reagents.

- Using catalysts or bases (e.g., potassium carbonate) in polar aprotic solvents (DMF, DMSO) to facilitate substitution.

- Controlling temperature (often between 0–30 °C or room temperature) and reaction time (several hours to overnight) to optimize yield and selectivity.

Fluorination Techniques

Selective fluorination is a critical step. Methods include:

- Using potassium monofluoride (KF) in aprotic solvents such as dimethyl sulfoxide (DMSO) or DMF at elevated temperatures (120–200 °C) to fluorinate nitro or chloro-substituted benzene intermediates.

- Chlorination-fluorination sequences where chloronitrobenzene derivatives are fluorinated and then chlorinated to obtain the desired dichlorofluoro intermediates, which can be further transformed into difluoroethyl derivatives.

Representative Synthetic Route from Literature

A patent describing the synthesis of 2,4-dichlorofluorobenzene (a closely related intermediate) outlines the following steps:

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Nitration of orthodichlorobenzene | 30–75 °C, 1–5 h in nitric/sulfuric acid mixture | - | Forms dichloronitrobenzene mixture |

| 2 | Fluorination with potassium monofluoride | 120–200 °C, 1–8 h in DMSO or DMF | - | Converts nitro to fluoro substituent |

| 3 | Chlorination of fluoro-nitrobenzene | 150–250 °C, 4–16 h | 62.8% | Produces 2,4-dichlorofluorobenzene |

This process demonstrates the multi-step nature of preparing dichloro-fluoro aromatic compounds, which can be further elaborated to difluoroethyl derivatives by subsequent functional group transformations.

Data Tables Summarizing Preparation Conditions and Yields

Research Findings and Notes

- The use of potassium carbonate as a base in polar aprotic solvents like DMF is effective for nucleophilic substitution reactions involving benzyl halides and aromatic nucleophiles, yielding high purity intermediates.

- Sodium hydride (NaH) is employed for deprotonation in certain aromatic substitution reactions to facilitate the introduction of benzyl groups, with good yields and clean products.

- Fluorination using potassium monofluoride in aprotic solvents at elevated temperatures is a well-established method for introducing fluorine atoms into aromatic nitro compounds, which can then be converted into difluoroethyl derivatives through further synthetic steps.

- The multi-step synthesis requires careful control of temperature and reaction time to optimize yields and minimize side reactions.

- Industrial scale synthesis benefits from using mixed dichlorobenzene feedstocks to reduce costs and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dichloro-1-(1,1-difluoroethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction Reactions: Reduction can lead to the removal of chlorine atoms or the modification of the difluoroethyl group.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced compounds.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Intermediates

One of the primary applications of 2,4-Dichloro-1-(1,1-difluoroethyl)benzene is in the synthesis of pharmaceutical compounds. It serves as an intermediate in the production of various drugs, particularly those targeting bacterial infections. The compound can be transformed into other derivatives that exhibit antibacterial properties, making it valuable in medicinal chemistry.

Case Study: Antibacterial Agents

Research has demonstrated that derivatives synthesized from this compound can lead to effective antibacterial agents. For instance, the synthesis of 2,4-dichloro-5-fluoro-benzoic acid from related compounds has shown promising results in creating potent antibacterial substances .

Agricultural Chemicals

The compound is also explored for use in agricultural chemicals, particularly as a potential herbicide or pesticide. Its chlorinated structure allows for interactions with biological systems that can inhibit the growth of unwanted plants or pests.

Research Insights: Herbicidal Activity

Studies have indicated that compounds derived from this compound may possess herbicidal properties. These findings suggest that further research could lead to the development of new herbicides that are effective yet environmentally friendly .

Data Tables

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Antibacterial agents | High efficacy against bacterial infections |

| Agricultural Chemicals | Herbicides | Targeted action against weeds |

| Material Science | Polymer additives | Enhanced material properties |

Safety and Environmental Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. The compound exhibits toxicity upon exposure through inhalation or skin contact and may cause irritation . Therefore, handling protocols must be strictly followed in laboratory and industrial settings to minimize risks.

Mecanismo De Acción

The mechanism by which 2,4-Dichloro-1-(1,1-difluoroethyl)benzene exerts its effects involves interactions with specific molecular targets. The chlorine and difluoroethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways, enzyme activities, and chemical processes.

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The table below compares key molecular parameters of 2,4-dichloro-1-(1,1-difluoroethyl)benzene with structurally analogous compounds:

Reactivity and Functional Group Effects

Electron-Withdrawing Effects :

- The trifluoromethyl (-CF$3$) group in 2,4-dichloro-1-(trifluoromethyl)benzene is more electron-withdrawing than the 1,1-difluoroethyl (-CF$2$CH$_3$) group. This results in higher reactivity in methoxycarbonylation reactions (87% conversion vs. 54% for trichlorobenzene) .

- The 1,1-difluoroethyl group in the target compound provides moderate electron withdrawal, balancing reactivity and stability for applications requiring controlled substitution .

- The absence of a 4-chloro substituent in (2-chloro-1,1-difluoroethyl)benzene reduces steric bulk, enabling easier functionalization at the para position .

Research Findings and Trends

- Reactivity Trends : Fluorinated ethyl groups (-CF$2$CH$3$) generally reduce reactivity compared to trifluoromethyl (-CF$_3$) but enhance thermal stability due to weaker electron withdrawal .

- Biological Activity : Chlorine and fluorine substituents are associated with antimicrobial and herbicidal activity, as seen in structurally related nitrofen derivatives .

Actividad Biológica

Overview

2,4-Dichloro-1-(1,1-difluoroethyl)benzene is a chlorinated aromatic compound with potential biological activity. Its structure features two chlorine atoms and a difluoroethyl group, which may influence its reactivity and interaction with biological systems. Understanding the biological activity of this compound is essential for assessing its environmental impact and potential health risks.

- Molecular Formula : C₈H₆Cl₂F₂

- Molecular Weight : 201.04 g/mol

- CAS Number : 1204295-92-0

Biological Activity

The biological activity of this compound can be categorized into several areas based on existing research findings:

1. Toxicological Effects

Research indicates that chlorinated compounds often exhibit toxicological effects due to their ability to disrupt cellular processes. For example:

- Cytotoxicity : Studies have shown that chlorinated aromatic compounds can induce cytotoxic effects in various cell lines, leading to apoptosis or necrosis .

- Endocrine Disruption : Some chlorinated compounds are known to interfere with endocrine systems, potentially leading to reproductive and developmental issues .

2. Environmental Impact

Chlorinated compounds like this compound are persistent in the environment and can bioaccumulate in aquatic organisms. Their degradation products may also possess toxic properties:

- Bioaccumulation Potential : Research suggests that the compound can accumulate in fish and other aquatic organisms, leading to higher concentrations in the food chain .

Case Studies

Several studies have investigated the biological effects of similar chlorinated compounds, providing insights into the potential impacts of this compound.

Case Study 1: Cytotoxicity Assessment

A study assessing the cytotoxic effects of various chlorinated compounds on human liver cells demonstrated that exposure to these chemicals led to increased cell death rates. The study highlighted that compounds with similar structures often exhibit comparable toxic profiles .

Case Study 2: Endocrine Disruption

Research conducted on the endocrine-disrupting potential of chlorinated aromatic compounds found significant alterations in hormone levels in exposed organisms. This disruption was linked to changes in reproductive behavior and success .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

- Receptor Interaction : The compound may interact with specific receptors involved in hormonal signaling pathways.

- Reactive Metabolites : Upon metabolism, it may produce reactive intermediates that can bind to cellular macromolecules, leading to toxicity.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Structure | Toxicity Level | Endocrine Disruption |

|---|---|---|---|

| 2,4-Dichlorobenzene | Structure | Moderate | Yes |

| 2-Chlorophenol | Structure | High | Yes |

| This compound | Structure | Unknown | Unknown |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,4-Dichloro-1-(1,1-difluoroethyl)benzene, and how can reaction conditions be optimized for lab-scale synthesis?

- Methodological Answer : The compound can be synthesized via halogenation or coupling reactions. A common approach involves using 1,1-difluoroethyl chloride as a difluoroethylation reagent under catalysis (e.g., transition metals or bases). Reaction optimization requires precise control of temperature (typically 60–100°C), solvent selection (e.g., DMSO or acetonitrile), and stoichiometric ratios of halogenating agents. Post-synthesis purification often employs fractional distillation or column chromatography .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) identifies substituent positions and confirms the difluoroethyl group. Mass spectrometry (MS) verifies molecular weight (C₈H₆Cl₂F₂, ~217.04 g/mol). Infrared (IR) spectroscopy detects C-F and C-Cl bond vibrations. Gas chromatography (GC) paired with polar capillary columns (e.g., DB-FFAP) resolves stereoisomers and assesses purity .

Advanced Research Questions

Q. What strategies are effective in resolving cis-trans isomers of this compound, and how are their configurations validated?

- Methodological Answer : Stereoisomers are separated via high-resolution GC or HPLC using polar stationary phases (e.g., Newcrom R1). Chiral derivatization agents or nuclear Overhauser effect (NOE) NMR experiments confirm spatial arrangements. Computational modeling (DFT) predicts isomer stability and reactivity differences .

Q. How does the 1,1-difluoroethyl substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing nature of the difluoroethyl group activates the benzene ring for NAS at the 2- and 4-chloro positions. Kinetic studies under varying pH and solvent polarities (e.g., DMF vs. THF) reveal rate enhancements. Competitive reactions with 2,4-dichloro analogs lacking the difluoroethyl group highlight its electronic effects .

Q. What in vitro models are suitable for studying the compound’s interactions with biological systems, particularly antimicrobial activity?

- Methodological Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria quantify antimicrobial potential. Fluorescence-based assays track membrane disruption. Molecular docking simulations predict binding to bacterial enzyme targets (e.g., dihydrofolate reductase) .

Q. How can researchers address contradictions in reported biological activities, such as conflicting cytotoxicity data?

- Methodological Answer : Standardize assay protocols (e.g., cell lines, exposure times, and solvent controls). Dose-response curves and metabolomic profiling identify off-target effects. Comparative studies with structurally similar compounds (e.g., 2,4-Dichloro-1-(trifluoromethyl)benzene) isolate substituent-specific impacts .

Q. What analytical approaches are used to assess environmental persistence and degradation pathways of this compound?

- Methodological Answer : Accelerated degradation studies under UV light or aqueous hydrolysis (pH 3–11) monitor byproducts via LC-MS/MS. Soil microcosm experiments quantify microbial breakdown rates. Computational tools (EPI Suite) predict half-lives and bioaccumulation potential. Comparisons to regulated analogs (e.g., nitrofen) inform risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.